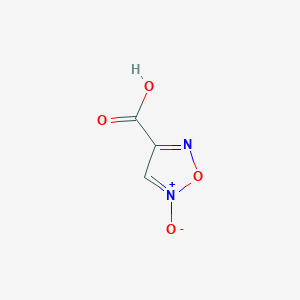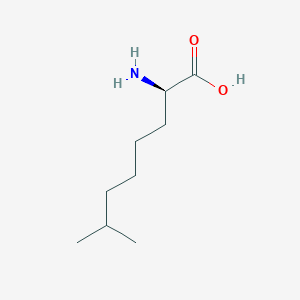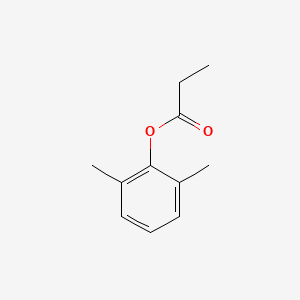
4-Carboxy-1,2,5-oxadiazole 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxy-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, followed by cyclocondensation . The reaction conditions often involve the use of aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Carboxy-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxadiazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted oxadiazoles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can be tailored for specific applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
4-Carboxy-1,2,5-oxadiazole 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of high-energy materials and as a component in advanced polymers
Mecanismo De Acción
The mechanism of action of 4-Carboxy-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target molecules .
Comparación Con Compuestos Similares
1,2,4-Oxadiazole: Another isomer with different electronic properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less common but still significant in certain specialized applications.
Uniqueness: 4-Carboxy-1,2,5-oxadiazole 2-oxide is unique due to its specific ring structure and the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various targets makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C3H2N2O4 |
|---|---|
Peso molecular |
130.06 g/mol |
Nombre IUPAC |
5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid |
InChI |
InChI=1S/C3H2N2O4/c6-3(7)2-1-5(8)9-4-2/h1H,(H,6,7) |
Clave InChI |
YKBYFYYJBYEBDE-UHFFFAOYSA-N |
SMILES canónico |
C1=[N+](ON=C1C(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)






![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)





